molecular formula C10H13BrClN B1286280 2-(3-Bromophenyl)pyrrolidine hydrochloride CAS No. 1171898-22-8

2-(3-Bromophenyl)pyrrolidine hydrochloride

Cat. No. B1286280
M. Wt: 262.57 g/mol
InChI Key: CVYQYZJNUFUMJY-UHFFFAOYSA-N
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Description

Comprehensive Analysis of “2-(3-Bromophenyl)pyrrolidine hydrochloride”

The compound “2-(3-Bromophenyl)pyrrolidine hydrochloride” is not directly studied in the provided papers. However, related bromophenyl compounds and pyrrolidine derivatives are discussed, which can provide insights into the chemical behavior and properties of the compound . For instance, bromophenyl groups are often used in the synthesis of complex organic molecules due to their reactivity in carbon-carbon coupling reactions . Pyrrolidine rings are a common feature in many bioactive molecules and pharmaceuticals, and their derivatives are frequently synthesized for various applications .

Synthesis Analysis

The synthesis of bromophenyl-containing compounds typically involves carbon-carbon coupling reactions, as seen in the synthesis of pyridine derivatives . The synthesis of pyrrolidine derivatives can involve ring closure reactions starting from valeric acids, as demonstrated in the synthesis of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone . These methods could potentially be adapted for the synthesis of “2-(3-Bromophenyl)pyrrolidine hydrochloride” by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds can be characterized using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . These methods provide detailed information about the arrangement of atoms within a molecule and can predict how the bromophenyl group might influence the overall molecular geometry of “2-(3-Bromophenyl)pyrrolidine hydrochloride”.

Chemical Reactions Analysis

Bromophenyl groups are reactive and can participate in various chemical reactions, including nucleophilic substitution and coupling reactions . The presence of a pyrrolidine ring could influence the reactivity of the bromophenyl group, potentially leading to unique reaction pathways. For example, the reactivity of pyridine hydrochloride in synthesizing chloro compounds from bromo derivatives suggests that halogen exchange reactions could be relevant for “2-(3-Bromophenyl)pyrrolidine hydrochloride” as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds and pyrrolidine derivatives can be studied using spectroscopic techniques such as FT-IR and NMR, as well as computational methods like DFT . These studies can provide information on vibrational frequencies, chemical shifts, and non-linear optical properties, which are important for understanding the behavior of “2-(3-Bromophenyl)pyrrolidine hydrochloride” in different environments. Additionally, the luminescent properties of some bromophenyl compounds have been reported, which could be relevant for potential applications in optoelectronics .

Scientific Research Applications

Cholinesterase Inhibition

A study by Pizova et al. (2017) synthesized a series of benzyl 2-(arylcarbamoyl)pyrrolidine-1-carboxylates, including compounds related to 2-(3-Bromophenyl)pyrrolidine, and evaluated them for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The research found moderate inhibitory effects against AChE and comparable activity to rivastigmine for BChE inhibition by some compounds, indicating potential applications in treating diseases like Alzheimer's where cholinesterase activity is a concern (Pizova et al., 2017).

Antioxidant and Anticholinergic Activities

Rezai et al. (2018) reported on the synthesis of biologically active bromophenols, including derivatives related to 2-(3-Bromophenyl)pyrrolidine, and tested their antioxidant and anticholinergic activities. The study found these compounds to exhibit powerful antioxidant activities and inhibitory effects against cholinergic enzymes, suggesting potential for therapeutic applications in oxidative stress-related diseases and neurodegenerative disorders (Rezai et al., 2018).

Corrosion Inhibition

Saady et al. (2020) investigated a new pyridine derivative for its corrosion inhibition properties on mild steel in an acidic medium, which is related to the broader class of compounds including 2-(3-Bromophenyl)pyrrolidine. The study highlighted the effectiveness of such compounds in protecting metallic materials against corrosion, making them valuable in industrial applications (Saady et al., 2020).

Molecular Dynamics and Electrochemical Studies

Another study focused on the molecular dynamics and electrochemical behavior of a related imidazo[4,5-b]pyridine derivative as a corrosion inhibitor. This research provides insights into the interaction mechanisms of such compounds with metal surfaces, potentially guiding the development of more effective corrosion inhibitors for industrial applications (Saady et al., 2020).

Synthesis and Reactivity Studies

Research on the synthesis and reactivity of 3-bromo-2-(2-chlorovinyl)benzothiophenes, which are structurally related to 2-(3-Bromophenyl)pyrrolidine, revealed efficient methods for producing stereo-defined benzothiophenes. These findings have implications for the synthesis of complex organic molecules in pharmaceuticals and materials science (Zhao et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes in contact with the skin . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray and using protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-(3-bromophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYQYZJNUFUMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)pyrrolidine hydrochloride

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